molecular formula C16H12BrN3O B2531562 N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide CAS No. 940984-14-5

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide

Cat. No.: B2531562
CAS No.: 940984-14-5
M. Wt: 342.196
InChI Key: CHHZNHYVNALKKH-UHFFFAOYSA-N
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Description

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide typically involves the following steps:

    Bromination: The starting material, 2-methylquinoline, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position of the quinoline ring.

    Carboxylation: The brominated intermediate is then subjected to a carboxylation reaction to introduce the carboxamide group. This can be achieved using a carboxylating agent such as carbon dioxide (CO2) in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the brominated and carboxylated quinoline intermediate with pyridine-4-carboxylic acid or its derivative under appropriate reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline core can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), and alkoxides (RO-). Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.

Scientific Research Applications

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide has several scientific research applications, including:

    Biology: The compound can be used as a probe to study biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.

    Medicine: Due to its unique structure, it may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

    Industry: The compound can be utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and carboxamide group can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-2-methylquinolin-4-yl)pyridine-4-carboxamide: Similar structure with a chlorine atom instead of bromine.

    N-(6-fluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide: Similar structure with a fluorine atom instead of bromine.

    N-(6-iodo-2-methylquinolin-4-yl)pyridine-4-carboxamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c1-10-8-15(13-9-12(17)2-3-14(13)19-10)20-16(21)11-4-6-18-7-5-11/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHZNHYVNALKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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